molecular formula C10H6N2O B2918852 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile CAS No. 1175272-54-4

3-oxo-2,3-dihydroisoquinoline-8-carbonitrile

Cat. No.: B2918852
CAS No.: 1175272-54-4
M. Wt: 170.171
InChI Key: RVZLKUMTAUGENW-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydroisoquinoline-8-carbonitrile (CAS 1175272-54-4) is a high-purity chemical compound with the molecular formula C 10 H 6 N 2 O and a molecular weight of 170.17 g/mol . This nitrile-containing dihydroisoquinoline derivative serves as a valuable scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The core dihydroisoquinolone structure is recognized as a privileged pharmacophore in the development of novel therapeutic agents . Specifically, this and related compounds have been investigated as a novel class of Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes, particularly PARP1, are critical targets in oncology for their role in DNA repair, with inhibitors inducing synthetic lethality in BRCA-deficient cancer cells . Researchers are exploring the 3,4-dihydroisoquinol-1-one scaffold to develop inhibitors with potential advantages in druglikeness, including favorable molecular weight, hydrophilicity, and metabolic stability compared to existing therapies . Furthermore, nitrile-containing isoquinoline derivatives have been identified in in silico and in vitro studies as potential coronavirus entry inhibitors , highlighting their broader relevance in antiviral research . The compound's structure features a cyanide group at the 8-position, which can be utilized for further chemical modifications, making it a versatile building block for constructing diverse compound libraries . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-2H-isoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-10(13)12-6-9(7)8/h1-4,6H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZLKUMTAUGENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NC=C2C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175272-54-4
Record name 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2,3-dihydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyisoquinolines.

Scientific Research Applications

Scientific Research Applications of 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile

This compound is a chemical compound with the molecular formula C10H6N2OC_{10}H_6N_2O. It features a unique structure comprising an isoquinoline core, a carbonitrile group at the 8th position, and a keto group at the 3rd position. This compound is primarily utilized in scientific research for its diverse applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a crucial intermediate in synthesizing various heterocyclic compounds. It undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution.

  • Oxidation: It can be oxidized to create more complex structures using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4).
  • Substitution: The nitrile group can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols under basic or acidic conditions.

Biology

The compound is actively studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that 8-hydroxyquinoline (8-HQ) derivatives, to which this compound is related, possess diverse biological activities and interact with targets in various ways, influencing a variety of biological pathways.

Medicine

Ongoing research explores the potential of this compound as a lead compound for drug development. In vitro cytotoxicity tests have shown that related compounds exhibit antiproliferative activities against several human tumor cell lines, including cisplatin-resistant ovarian carcinoma .

Industrial Applications

This compound is also used in developing dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-oxo-2,3-dihydroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure allows it to participate in multiple biochemical processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Methoxy, hydroxyl, and formyl groups on aromatic rings enhance cytotoxicity in styryl-substituted analogs, while methyl groups in octahydroquinolines improve anti-inflammatory efficacy .
  • Therapeutic Potential: The 8-cyano substituent in the target compound may offer unique steric or electronic effects for targeting enzymes like tubulin or cyclooxygenase, warranting further investigation .

Biological Activity

3-Oxo-2,3-dihydroisoquinoline-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₆N₂O, characterized by an isoquinoline structure with a carbonitrile group at the 8-position and a keto group at the 3-position. This configuration allows for various interactions with biological targets, making it a promising candidate for drug discovery.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Properties:

  • Studies have demonstrated its potential as an anticancer agent. The compound has shown efficacy in inhibiting the growth of various cancer cell lines, suggesting that it may interfere with critical cellular processes involved in tumor progression.

2. Enzyme Inhibition:

  • The compound has been investigated for its ability to inhibit specific enzymes that play roles in disease pathways. For instance, enzyme inhibition studies have indicated that it could modulate metabolic pathways relevant to cancer and other diseases.

3. Neuroprotective Effects:

  • Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering benefits in neurodegenerative disease models .

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. These methods typically involve multi-step reactions that utilize iminium intermediates or other organic transformations to achieve the desired product efficiently .

Example Synthesis Route

StepReagents/ConditionsYield (%)
1Conc. H₂SO₄ (5 mol%), MeOH, reflux98%
2ClCH₂CN (2 equiv.), conc. H₂SO₄ (1.3 equiv.), AcOH (3 equiv.), 0 °C to rtQuantitative

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Oxo-3,4-dihydroisoquinolineContains a keto group at position 1Anticancer activity
Isoquinoline derivativesBasic isoquinoline structureVarious pharmacological activities
2-Methyl-3-oxoisoquinolineMethyl substitution at position 2Potentially altered activity profile

The unique combination of functional groups and their positions in this compound may enhance its selectivity and potency against specific biological targets compared to these similar compounds.

Case Studies

Case Study: Anticancer Activity
In a study examining the anticancer properties of various isoquinoline derivatives, this compound was found to significantly inhibit cell proliferation in breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

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